7-Bromo-1-tetralone
CAS No.: 32281-97-3
Cat. No.: VC20789808
Molecular Formula: C10H9BrO
Molecular Weight: 225.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32281-97-3 |
---|---|
Molecular Formula | C10H9BrO |
Molecular Weight | 225.08 g/mol |
IUPAC Name | 7-bromo-3,4-dihydro-2H-naphthalen-1-one |
Standard InChI | InChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 |
Standard InChI Key | YGVDCGFUUUJCDF-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=C(C=C2)Br)C(=O)C1 |
Canonical SMILES | C1CC2=C(C=C(C=C2)Br)C(=O)C1 |
Introduction
Chemical Structure and Properties
7-Bromo-1-tetralone (CAS: 32281-97-3) is an organic compound with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol . Its IUPAC name is 7-bromo-3,4-dihydro-2H-naphthalen-1-one . The compound features a ketone group at position 1 and a bromine substituent at position 7 on the tetralone scaffold. The presence of these functional groups contributes to its unique reactivity profile and applications in organic synthesis.
Physical Properties
7-Bromo-1-tetralone exists as a solid at room temperature with a melting point range between 73°C and 78°C, depending on purity . The compound demonstrates moderate thermal stability with a high boiling point of approximately 311.9°C at standard pressure . The following table summarizes the key physical properties of 7-Bromo-1-tetralone:
Property | Value |
---|---|
Physical State | Solid |
Color | White to off-white |
Molecular Weight | 225.08 g/mol |
Density | 1.5±0.1 g/cm³ |
Melting Point | 73-78°C |
Boiling Point | 311.9±31.0°C at 760 mmHg |
Flash Point | 103.5±12.2°C |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
Refractive Index | 1.599 |
Chemical Properties
The compound exhibits distinct chemical properties that make it valuable for various synthetic applications. Its structure contains multiple reactive sites, including the carbonyl group and the carbon-bromine bond . The brominated aromatic ring provides opportunities for further functionalization through various coupling reactions. Additional chemical properties include:
Property | Value |
---|---|
LogP | 3.52 |
Polar Surface Area | 17.07 |
Exact Mass | 223.983673 |
SMILES Notation | C1CC2=C(C=C(C=C2)Br)C(=O)C1 |
Synthesis Methods
Several synthetic routes have been developed to produce 7-Bromo-1-tetralone with high yield and purity. These methods typically involve either direct bromination of 1-tetralone or cyclization of appropriate precursors.
Synthesis from 4-(4-bromophenyl)butanoic Acid
A well-established method for synthesizing 7-Bromo-1-tetralone involves the cyclization of 4-(4-bromophenyl)butanoic acid using phosphorus pentoxide as a dehydrating agent . This reaction typically occurs in toluene at elevated temperatures. The synthesis proceeds through an intramolecular Friedel-Crafts acylation, where the carboxylic acid group reacts with the aromatic ring to form the cyclic ketone structure.
The reaction conditions significantly influence the yield of 7-Bromo-1-tetralone. Optimization studies have investigated the effects of reagent ratios, temperature, and reaction time on product formation . The following table summarizes the optimal conditions for this synthetic pathway:
Parameter | Optimal Condition |
---|---|
Reagent Ratio | 4-(4-bromophenyl)butanoic acid:P₂O₅ = 1:3 |
Solvent | Toluene |
Temperature | 110°C |
Reaction Time | 2 hours |
Typical Yield | Up to 95% |
Direct Bromination of 1-Tetralone
Another approach involves the direct bromination of 1-tetralone using brominating agents such as bromine or N-bromosuccinimide. This method requires careful control of reaction conditions to achieve regioselective bromination at the desired 7-position. The reaction typically proceeds under mild acidic conditions to direct the electrophilic aromatic substitution to the desired position on the aromatic ring.
Chemical Reactivity
The reactivity of 7-Bromo-1-tetralone is primarily determined by its two main functional groups: the ketone moiety and the carbon-bromine bond. These features allow the compound to participate in a diverse range of chemical transformations.
Carbonyl Reactivity
The ketone group at position 1 can undergo typical carbonyl reactions, including:
-
Reduction reactions leading to the corresponding alcohols
-
Nucleophilic addition reactions with organometallic reagents
-
Condensation reactions with nitrogen-containing nucleophiles forming imines or hydrazones
-
Wittig and related olefination reactions
Bromine-Mediated Reactions
The bromine substituent provides a reactive site for various transformations:
-
Coupling reactions (Suzuki, Stille, Negishi, etc.) for carbon-carbon bond formation
-
Nucleophilic aromatic substitution reactions
-
Metal-halogen exchange reactions with organolithium or Grignard reagents
-
Reduction to the corresponding dehalogenated product
These reactive features make 7-Bromo-1-tetralone an excellent building block for the synthesis of more complex molecular structures with potential applications in medicinal chemistry and materials science.
Applications in Research and Industry
7-Bromo-1-tetralone has found numerous applications across different fields, primarily due to its versatile chemical reactivity and structural features.
Pharmaceutical Applications
The compound serves as a valuable intermediate in the synthesis of pharmaceutical agents . It has been utilized in the preparation of:
-
Antidepressant compounds, where the tetralone scaffold is further modified to create structures with specific receptor affinities
-
Anticancer agents, with studies indicating potential anticancer activity of certain derivatives
-
Heterocyclic compounds with diverse biological activities, including benzocarbazoles
Materials Science Applications
In materials science, 7-Bromo-1-tetralone and its derivatives have been investigated for:
-
Development of organic light-emitting diodes (OLEDs), where the compound's electronic properties contribute to improved device performance
-
Preparation of catalysts for various chemical transformations
-
Synthesis of functional materials with specific optical or electronic properties
Synthetic Organic Chemistry
Beyond its direct applications, 7-Bromo-1-tetralone serves as a versatile synthetic building block in organic chemistry:
-
As a starting material for the construction of complex polycyclic structures
-
In methodological studies exploring new reaction pathways and transformations
-
For the development of novel heterocyclic systems with potential applications in medicinal chemistry
Classification | Details |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) |
Hazard Codes | Xi: Irritant |
Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system, and skin) |
Documented Research Applications
Scientific literature documents several specific applications of 7-Bromo-1-tetralone in research contexts. Multiple studies have reported using this compound as a key intermediate in organic synthesis pathways.
Literature Precedents
Several research publications have documented the synthesis and applications of 7-Bromo-1-tetralone:
-
Mallory et al. (1992) reported the synthesis of 7-Bromo-1-tetralone with approximately 99% yield in the Journal of Organic Chemistry .
-
Chorghade et al. (2013) documented a synthesis approach achieving approximately 90% yield in their publication in Organic Letters .
-
Patent literature including WO2005/95326 A2 and US2009/76076 A1 have described synthetic methods yielding 42% and 39% of 7-Bromo-1-tetralone, respectively .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume